N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a benzodioxole ring and a sulfamoyl group. It is known for its diverse biological activities and potential use in various fields such as chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(diethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-16(4-2)22(18,19)8-7-15-14(17)11-5-6-12-13(9-11)21-10-20-12/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPILYUPNPYBTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehydeThe final step is the formation of the carboxamide group, which can be accomplished by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced forms of the sulfamoyl group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: shares similarities with other benzodioxole derivatives and sulfamoyl-containing compounds.
Benzodioxole derivatives: These compounds often exhibit similar biological activities due to the presence of the benzodioxole ring.
Sulfamoyl-containing compounds: These compounds are known for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
N-(2-(N,N-diethylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzo[d][1,3]dioxole moiety, which is known for its bioactive properties. The sulfonamide group contributes to its pharmacological profile, making it a candidate for various medicinal applications.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit certain enzymes and receptors involved in inflammatory processes and microbial growth.
- Enzyme Inhibition : Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which plays a crucial role in folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of sulfonamide derivatives, including the target compound. In vitro assays indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antibacterial agents.
Anti-inflammatory Activity
In vivo studies using animal models have shown that the compound reduces paw edema in rats induced by carrageenan, indicating its anti-inflammatory potential.
- Case Study : A study demonstrated that administration of this compound at doses of 10 mg/kg significantly reduced inflammation compared to control groups.
Safety and Toxicology
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. Acute toxicity studies indicate that it is relatively safe when administered orally or dermally.
| Toxicity Parameter | Result |
|---|---|
| LD50 (oral, rats) | >2000 mg/kg |
| Skin irritation | None observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
